molecular formula C9H6F3NO4S B6150418 1-(ethenesulfonyl)-4-nitro-2-(trifluoromethyl)benzene CAS No. 1178346-05-8

1-(ethenesulfonyl)-4-nitro-2-(trifluoromethyl)benzene

Cat. No.: B6150418
CAS No.: 1178346-05-8
M. Wt: 281.21 g/mol
InChI Key: AIMFPEGSAZAMSQ-UHFFFAOYSA-N
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Description

1-(ethenesulfonyl)-4-nitro-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of an ethenesulfonyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-(ethenesulfonyl)-4-nitro-2-(trifluoromethyl)benzene typically involves multiple steps, starting with the preparation of the benzene ring substituted with the desired functional groups. . The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid. The ethenesulfonyl group is often added through sulfonylation reactions using ethenesulfonyl chloride under basic conditions .

Chemical Reactions Analysis

1-(ethenesulfonyl)-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong bases like sodium hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(ethenesulfonyl)-4-nitro-2-(trifluoromethyl)benzene involves its interaction with various molecular targets. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the compound’s reactivity and binding affinity to biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential biological effects .

Comparison with Similar Compounds

1-(ethenesulfonyl)-4-nitro-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1178346-05-8

Molecular Formula

C9H6F3NO4S

Molecular Weight

281.21 g/mol

IUPAC Name

1-ethenylsulfonyl-4-nitro-2-(trifluoromethyl)benzene

InChI

InChI=1S/C9H6F3NO4S/c1-2-18(16,17)8-4-3-6(13(14)15)5-7(8)9(10,11)12/h2-5H,1H2

InChI Key

AIMFPEGSAZAMSQ-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F

Purity

95

Origin of Product

United States

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